molecular formula C18H20N4O2S B6426430 4,7-dimethoxy-2-[4-(pyridin-2-yl)piperazin-1-yl]-1,3-benzothiazole CAS No. 2327528-74-3

4,7-dimethoxy-2-[4-(pyridin-2-yl)piperazin-1-yl]-1,3-benzothiazole

Cat. No.: B6426430
CAS No.: 2327528-74-3
M. Wt: 356.4 g/mol
InChI Key: ARUCZCCCDDAGPV-UHFFFAOYSA-N
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Description

4,7-Dimethoxy-2-[4-(pyridin-2-yl)piperazin-1-yl]-1,3-benzothiazole is a heterocyclic compound that features a benzothiazole core substituted with methoxy groups and a piperazine ring attached to a pyridine moiety. This compound is of interest due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,7-dimethoxy-2-[4-(pyridin-2-yl)piperazin-1-yl]-1,3-benzothiazole typically involves multi-step procedures. One common method starts with the preparation of the benzothiazole core, followed by the introduction of methoxy groups at the 4 and 7 positions. The piperazine ring is then attached to the benzothiazole core, and finally, the pyridine moiety is introduced.

Industrial Production Methods

Industrial production methods for this compound may involve optimizing the reaction conditions to increase yield and purity. This can include the use of specific solvents, catalysts, and temperature control to ensure efficient synthesis.

Chemical Reactions Analysis

Types of Reactions

4,7-Dimethoxy-2-[4-(pyridin-2-yl)piperazin-1-yl]-1,3-benzothiazole can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the functional groups attached to the benzothiazole core.

    Substitution: Substitution reactions can occur at the methoxy or piperazine groups, leading to the formation of new compounds.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted benzothiazole compounds.

Scientific Research Applications

4,7-Dimethoxy-2-[4-(pyridin-2-yl)piperazin-1-yl]-1,3-benzothiazole has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4,7-dimethoxy-2-[4-(pyridin-2-yl)piperazin-1-yl]-1,3-benzothiazole involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. Detailed studies are required to fully elucidate these mechanisms.

Comparison with Similar Compounds

Similar Compounds

    3-(Piperazin-1-yl)-1,2-benzothiazole: This compound shares the benzothiazole and piperazine moieties but lacks the methoxy and pyridine groups.

    4-Hydroxy-2-quinolones: These compounds have a similar heterocyclic structure and are known for their biological activities.

Uniqueness

4,7-Dimethoxy-2-[4-(pyridin-2-yl)piperazin-1-yl]-1,3-benzothiazole is unique due to the presence of both methoxy and pyridine groups, which may contribute to its distinct biological activities and chemical properties.

This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

4,7-dimethoxy-2-(4-pyridin-2-ylpiperazin-1-yl)-1,3-benzothiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N4O2S/c1-23-13-6-7-14(24-2)17-16(13)20-18(25-17)22-11-9-21(10-12-22)15-5-3-4-8-19-15/h3-8H,9-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ARUCZCCCDDAGPV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C2C(=C(C=C1)OC)SC(=N2)N3CCN(CC3)C4=CC=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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